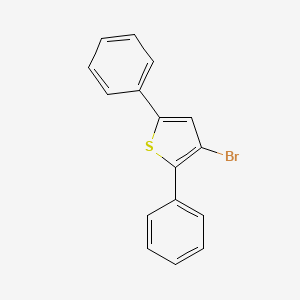
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide is a complex organic compound that features a nitrophenyl group, a pyrazolyl group, and a carbohydrazonoylcyanide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolyl intermediate: Starting from a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, through nitration or other functionalization reactions.
Coupling with the nitrophenyl group: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazolyl intermediate with a 2-nitrophenyl derivative.
Introduction of the carbohydrazonoylcyanide moiety: This step might involve the reaction of the intermediate with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound’s unique structure can be used to create new polymers or materials with specific properties.
Biology
Biological activity studies: Investigating potential antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug development: Exploring the compound as a lead molecule for developing new pharmaceuticals.
Industry
Catalysis: Using the compound as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(E)-N-(2-nitrophenyl)-2-oxo-2-(1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide: Lacks the trimethyl groups on the pyrazole ring.
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylthiocyanate: Contains a thiocyanate group instead of a cyanide group.
Uniqueness
The presence of the trimethyl groups on the pyrazole ring and the specific arrangement of functional groups in (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide might confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H16N6O3 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC名 |
(1E)-N-(2-nitroanilino)-3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanimidoyl cyanide |
InChI |
InChI=1S/C16H16N6O3/c1-10-11(2)20-21(12(10)3)16(23)8-13(9-17)18-19-14-6-4-5-7-15(14)22(24)25/h4-7,19H,8H2,1-3H3/b18-13+ |
InChIキー |
KABLBLVOPGTQOA-QGOAFFKASA-N |
異性体SMILES |
CC1=C(N(N=C1C)C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
正規SMILES |
CC1=C(N(N=C1C)C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)




![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)


![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




